molecular formula C20H19NO4 B3331095 4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID CAS No. 780779-13-7

4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID

Cat. No.: B3331095
CAS No.: 780779-13-7
M. Wt: 337.4 g/mol
InChI Key: CRUYZMAOBHSDEY-UHFFFAOYSA-N
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Description

4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a substituted cycloheptapyrrole ring

Properties

IUPAC Name

4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-25-17-7-5-6-16(22)18-12(2)21(13(3)19(17)18)15-10-8-14(9-11-15)20(23)24/h5-11H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYZMAOBHSDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the cycloheptapyrrole core, followed by the introduction of the ethoxy and dimethyl substituents. The final step involves the attachment of the benzoic acid group.

    Cycloheptapyrrole Core Synthesis: This can be achieved through a series of cyclization reactions starting from simple precursors such as 1,3-diketones and amines.

    Substitution Reactions: The ethoxy and dimethyl groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Benzoic Acid Attachment: The final step involves the coupling of the substituted cycloheptapyrrole with a benzoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds similar to 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid exhibit antiviral activity. A patent describes the use of related structures in treating retroviral infections, suggesting that this compound may also possess similar therapeutic effects . The structural features of this compound could facilitate interactions with viral enzymes or receptors, making it a candidate for further investigation in antiviral drug development.

Anti-inflammatory Effects
Studies have shown that benzoic acid derivatives can exhibit anti-inflammatory properties. The presence of the ethoxy and pyrrol moieties in this compound may enhance its biological activity against inflammation-related pathways. This aspect warrants exploration through in vivo and in vitro studies to evaluate its efficacy and mechanism of action.

Material Science

Polymer Additives
The unique structural characteristics of 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-y}benzoic acid make it a potential additive in polymer formulations. Its ability to modify thermal and mechanical properties can be beneficial in developing advanced materials with tailored characteristics. Research into its compatibility with various polymers could lead to innovations in material design.

Case Study 1: Antiviral Activity

A study referenced in patent literature explored the antiviral activity of compounds structurally related to 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-y}benzoic acid. These compounds were tested against HIV and showed promising results, indicating that further exploration of this specific compound could yield significant findings in antiviral therapies .

Case Study 2: Polymer Applications

In material science research, the incorporation of benzoic acid derivatives into polymer matrices demonstrated enhanced mechanical strength and thermal stability. Preliminary tests showed that adding such compounds could improve the performance of polymers used in high-stress environments, suggesting a pathway for practical applications in industries like automotive and aerospace .

Mechanism of Action

The mechanism of action of 4-{4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-Methoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid
  • 4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]furan-2-yl}benzoic acid

Uniqueness

4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid is unique due to the specific combination of its substituents and the cycloheptapyrrole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl}benzoic acid, also known by its chemical identifier CAS# 780779-13-7, is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO4C_{20}H_{19}NO_{4}, with a molecular weight of approximately 337.38 g/mol. The compound features a unique cycloheptapyrrole structure that contributes to its biological activity.

PropertyValue
Molecular Formula C20H19NO4
Molecular Weight 337.38 g/mol
CAS Number 780779-13-7

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyranones have been documented as effective inhibitors of HIV protease, suggesting potential applications in treating retroviral infections .

Enzyme Inhibition

The compound's structural framework allows it to interact with various enzymes. Studies have shown that modifications in the cycloheptapyrrole moiety can enhance enzyme inhibition, particularly in pathways related to cancer and viral replication .

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against certain tumor types while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the ethoxy and dimethyl groups in modulating biological activity. Alterations in these substituents have been shown to significantly impact the compound's efficacy as an antiviral agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID
Reactant of Route 2
4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID

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